molecular formula C14H15N3OS B2626408 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide CAS No. 304662-20-2

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide

Cat. No.: B2626408
CAS No.: 304662-20-2
M. Wt: 273.35
InChI Key: ORAFRRUJMKZSGV-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-ylthio)-N-phenylacetamide is a small-molecule inhibitor of sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in cancer progression and neurodegenerative diseases. The compound features a pyrimidine scaffold substituted with methyl groups at the 4- and 6-positions, linked via a sulfur atom to an N-phenylacetamide moiety . Its synthesis involves the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-phenylacetamide in ethanol under reflux conditions, yielding a crystalline product characterized by X-ray diffraction .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-8-11(2)16-14(15-10)19-9-13(18)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAFRRUJMKZSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with N-phenylacetamide under specific conditions. One common method includes:

    Starting Materials: 4,6-dimethyl-2-thiopyrimidine and N-phenylacetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.

    Procedure: The base is added to a solution of 4,6-dimethyl-2-thiopyrimidine in the solvent, followed by the addition of N-phenylacetamide. The mixture is then heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete reaction.

    Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety can undergo oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Oxidizing AgentConditionsProductNotesSource
Hydrogen peroxide (H₂O₂)Room temperature, aqueous ethanolSulfoxideSelective oxidation under mild conditions
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C → RTSulfoneStronger oxidizing agent for complete oxidation

Key Observation :

  • Sulfoxide formation is kinetically favored, while sulfone requires harsher conditions.

Substitution Reactions

The phenylacetamide group participates in nucleophilic substitution reactions, enabling further functionalization.

3.1. Amide Coupling via Steglich Esterification

The compound’s acetic acid derivative undergoes coupling with anilines to form bioactive derivatives.

Reagents/ConditionsSolventTemperatureTimeYieldSource
EDC, DMAPCH₂Cl₂0°C → RT24 hours72–89%

Example :

  • Reaction with 3-nitrobenzenesulfonamide derivatives yields Schiff bases with antimalarial activity .

3.2. Aromatic Electrophilic Substitution

The phenyl ring can undergo nitration or sulfonation, though direct evidence requires further validation.

Biological Activity-Driven Modifications

Derivatives of this compound are optimized for selective inhibition of human sirtuin 2 (SIRT2):

DerivativeModificationIC₅₀ (SIRT2)Selectivity (vs. SIRT1/SIRT3)Source
28e 4-Fluorophenyl substituent42 nM>100-fold

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance potency.

  • Methyl groups on the pyrimidine ring improve metabolic stability .

Reduction Reactions

The thioether group can be reduced to a thiol (-SH) under specific conditions.

Reducing AgentConditionsProductNotesSource
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), refluxThiolNot experimentally reported for this compoundInferred

Stability and Degradation

  • Hydrolysis : The acetamide group is stable under physiological conditions but may hydrolyze in strong acidic/basic environments.

  • Thermal Stability : Decomposes above 200°C without charring .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked to a phenylacetamide group through a thioether bond. The synthesis typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with N-phenylacetamide under basic conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) .

Inhibition of Human Sirtuin 2

One of the most significant applications of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is its role as an inhibitor of human sirtuin 2 (SIRT2). SIRT2 is involved in various biological processes, including cell cycle regulation and autophagy. Dysregulation of SIRT2 has been linked to diseases such as cancer. Recent studies have shown that derivatives of this compound exhibit potent and selective inhibition of SIRT2, suggesting its potential as a therapeutic agent for cancer treatment .

CompoundIC50 (µM)Selectivity
28e0.15High
28f0.25Moderate

Anticonvulsant Properties

Research has indicated that derivatives of this compound may possess anticonvulsant properties. A study evaluated the pharmacological activity using a pentylenetetrazole-induced seizure model in rats. The results showed that certain derivatives significantly extended the latency period and reduced the duration of seizures .

CompoundLatency Period (s)Seizure Duration (s)
Control30120
1a4590
1b5080

Antimicrobial Activity

Another notable application is the antimicrobial activity exhibited by this compound against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Microbial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Cancer Research : A study focused on optimizing derivatives for enhanced SIRT2 inhibition led to the identification of several potent compounds that could serve as leads for further development in cancer therapeutics.
  • Anticonvulsant Activity : In an experimental model, specific derivatives were shown to significantly reduce seizure severity and frequency, indicating their potential as anticonvulsant agents.
  • Antimicrobial Studies : The compound's broad-spectrum antimicrobial activity was validated through various assays, reinforcing its potential application in infectious disease management.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The pharmacological and structural profiles of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide are compared below with analogous compounds, highlighting differences in substituents, targets, and bioactivity.

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Structural Features Biological Target Activity/IC50 Selectivity References
This compound 4,6-Dimethylpyrimidine, thioether linkage SIRT2 42 nM High for SIRT2
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Diphenylpyrimidine, amino linkage HIV-1 Reverse Transcriptase (RT) Moderate RT inhibition (vs. rilpivirine) RT-specific
2-((1H-Indol-3-yl)thio)-N-phenylacetamide Indole-thio substituent Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV) Strong antiviral activity (specific IC50 not reported) Antiviral
2-(4-Fluorophenyl)-N-phenylacetamide 4-Fluorophenyl substituent Prostate cancer (PC3 cells) Moderate cytotoxicity (lower than imatinib) Broad-spectrum
2-[(5-Benzyl-4,6-dioxopyrimidin-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide Benzyl-dioxopyrimidine, pyrimidinyl acetamide Not explicitly reported (structural analog) N/A N/A
Key Observations:

Target Specificity: The dimethylpyrimidine-thioacetamide scaffold confers SIRT2 selectivity, while diarylpyrimidines (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) target HIV-1 RT via hydrogen bonding with Lys 101 . Substitution with indole-thio groups shifts activity to antiviral targets (RSV/IAV) .

Potency and Substituent Effects: The 4,6-dimethylpyrimidine moiety in the lead compound enhances SIRT2 affinity (IC50 = 42 nM) compared to fluorophenyl derivatives, which show weaker anticancer activity . Sulfur vs. Amino Linkers: Thioether linkages (as in the lead compound) improve SIRT2 inhibition, while amino linkers favor RT binding .

Structural Determinants :

  • Perpendicular Aromatic Rings : The near-orthogonal orientation of the pyrimidine and phenyl rings in the lead compound optimizes steric interactions with SIRT2’s hydrophobic pocket .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in 2-(4-fluorophenyl)-N-phenylacetamide) enhance cytotoxicity but reduce specificity .

Biological Activity

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with methyl substitutions at positions 4 and 6, linked to a phenylacetamide group through a thioether bond. The synthesis typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with N-phenylacetamide under basic conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or protein function .

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as a selective inhibitor of human sirtuin 2 (SIRT2), which is implicated in cancer progression. Structure-activity relationship (SAR) studies have identified derivatives with enhanced potency against SIRT2, suggesting potential therapeutic applications in cancer treatment .

Derivative IC50 (µM) Activity
Compound A0.486SIRT2 Inhibition
Compound B0.542SIRT2 Inhibition
Compound C0.300SIRT2 Inhibition

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, as a SIRT2 inhibitor, it modulates pathways involved in cell cycle regulation and apoptosis. This interaction can lead to reduced cell proliferation in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains and found significant inhibition at low concentrations, highlighting its potential as an alternative to traditional antibiotics .
  • Cancer Treatment : Another investigation focused on the compound's derivatives as SIRT2 inhibitors in cancer cell lines. Results indicated that certain derivatives not only inhibited SIRT2 but also induced apoptosis in cancer cells .
  • Cytotoxicity Studies : Cytotoxicity tests demonstrated that while some derivatives increased cell viability in normal cells, they effectively reduced viability in cancerous cells, indicating a selective action that could minimize side effects .

Q & A

Q. What is the standard synthetic route for 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide?

The compound is synthesized via nucleophilic substitution. A typical method involves refluxing 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-phenylacetamide in ethanol. The reaction proceeds under mild conditions (reflux for 5–7 hours), followed by purification via crystallization using chloroform-acetone (1:5 v/v) . Key steps include monitoring reaction progress by TLC (hexane:ethyl acetate, 9:1) and isolating the product through solvent evaporation and recrystallization .

Q. How is the compound characterized spectroscopically?

  • 1H NMR (DMSO-d6): Peaks at δ 12.52 (br. s, NH), 10.16 (s, NHCO), 7.59–7.27 (m, aromatic H), 5.99 (s, CH-5 pyrimidine), 4.07 (s, SCH2), and 2.13 (s, CH3) .
  • Crystallography : Orthorhombic system (Pbca), with unit cell parameters a = 9.1691 Å, b = 15.485 Å, c = 20.798 Å. Intramolecular N—H⋯N hydrogen bonding stabilizes the folded conformation .

Q. What purification techniques are recommended for this compound?

After synthesis, the crude product is purified via:

  • Solvent extraction : Ethyl acetate washes to remove unreacted starting materials .
  • Crystallization : Slow evaporation of chloroform-acetone (1:5 v/v) yields single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How does the molecular conformation influence potential biological activity?

The crystal structure reveals a dihedral angle of 42.25° between the pyrimidine and phenyl rings, which impacts steric interactions in target binding. The intramolecular N—H⋯N hydrogen bond (2.15 Å) further rigidifies the structure, potentially enhancing selectivity in enzyme inhibition . Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) show variations in ring inclination (59.70°–67.84°), suggesting substituent-dependent conformational flexibility .

Q. What computational strategies can optimize synthesis or activity?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example:

  • Reaction Design : ICReDD’s workflow combines computational path-search methods with experimental validation to identify optimal conditions (e.g., solvent selection, catalyst tuning) .
  • Docking Studies : Molecular docking using crystal structure data (PDB ID: E64-o201) can model interactions with biological targets like kinase enzymes .

Q. Are there contradictions in reported reaction mechanisms?

Discrepancies exist in nucleophilic substitution efficiency:

  • Sodium Azide Substitution : NaN3 in toluene/water yields 2-azido derivatives at 80–90% efficiency .
  • Thiol-Pyrimidine Coupling : Lower yields (70–82%) occur due to steric hindrance from 4,6-dimethyl groups on the pyrimidine ring . Contradictions highlight the need for kinetic studies to resolve competing pathways.

Methodological Considerations

Q. How to resolve ambiguities in spectroscopic data?

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign aromatic protons and confirm SCH2 linkage .
  • X-ray Refinement : Anisotropic displacement parameters (Uiso) for methyl groups (1.5Ueq(C)) improve structural accuracy .

Q. What are the limitations of current synthetic approaches?

  • Byproduct Formation : Trace impurities from incomplete substitution (e.g., unreacted 2-chloroacetamide) require rigorous column chromatography .
  • Scale-Up Challenges : Reflux in ethanol limits scalability; alternative solvents (e.g., DMF) may improve yield but complicate purification .

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